

An In-depth Technical Guide to N,N-Diethyldodecanamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: *N,N-Diethyldodecanamide*

Cat. No.: *B1294644*

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Abstract

N,N-Diethyldodecanamide, a tertiary amide with a long alkyl chain, holds interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, structural information, and representative experimental protocols for its synthesis and analysis. The information is presented to support research and development activities, offering a foundational understanding of this compound. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the synthesis and purification of N,N-di-substituted amides is provided as a visual guide.

Chemical Structure and Identification

N,N-Diethyldodecanamide is characterized by a dodecanoyl group attached to a diethylamine moiety. The long lipophilic alkyl chain and the polar tertiary amide group confer upon it specific solubility and reactivity characteristics.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	N,N-diethyldodecanamide[1]
Synonyms	N,N-Diethylauramide, Lauric acid diethylamide
CAS Number	3352-87-2[1]
Molecular Formula	C16H33NO[1]
SMILES	CCCCCCCCCCCCC(=O)N(CC)CC[1]
InChIKey	CWNSVVHTTQBGQB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **N,N-Diethyldodecanamide** are summarized in the tables below. These properties are crucial for designing experimental conditions, understanding its behavior in various matrices, and for quality control purposes.

Table 2: Physical Properties

Property	Value	Reference
Molecular Weight	255.44 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Melting Point	2-5 °C	[2]
Boiling Point	166-167 °C @ 2 mmHg	[3]
Density	0.847 g/mL at 25 °C	[3]
Flash Point	>110 °C	[2]
Refractive Index	1.455	[4]
Water Solubility	No information available	[3]

Table 3: Chemical and Spectroscopic Properties

Property	Value
Chemical Class	Tertiary Amide
^1H NMR	Spectrum available[1]
^{13}C NMR	Spectrum available[1]
Mass Spectrometry (GC-MS)	Characteristic fragmentation pattern observed[1]
Infrared (IR) Spectrum	Spectrum available[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N,N-Diethyldodecanamide** are not extensively reported in the literature. However, based on general methods for the synthesis of tertiary amides and the analysis of long-chain amides, the following representative protocols can be adapted.

Synthesis of N,N-Diethyldodecanamide

A common method for the synthesis of N,N-disubstituted amides is the reaction of a carboxylic acid with an amine in the presence of a coupling agent, or the reaction of an acid chloride with an amine.

Protocol 3.1.1: Synthesis from Dodecanoyl Chloride and Diethylamine

Materials:

- Dodecanoyl chloride
- Diethylamine
- Triethylamine (or another suitable base)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecanoyl chloride (1.0 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Add the diethylamine/triethylamine solution dropwise to the cooled dodecanoyl chloride solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **N,N-Diethyldodecanamide**.

Purification

The crude product can be purified using vacuum distillation or column chromatography.

Protocol 3.2.1: Purification by Column Chromatography

Materials:

- Silica gel (for column chromatography)
- Hexane

- Ethyl acetate

Procedure:

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the silica gel slurry.
- Dissolve the crude **N,N-Diethyldodecanamide** in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield purified **N,N-Diethyldodecanamide**.

Analytical Methods

Protocol 3.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of fatty acid amides (e.g., HP-5MS or equivalent)

Procedure:

- Sample Preparation: Dissolve a small amount of **N,N-Diethyldodecanamide** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject an appropriate volume of the sample solution into the GC inlet.
- GC Conditions (Representative):

- Inlet temperature: 250 °C
- Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
- Carrier gas: Helium at a constant flow rate.
- MS Conditions (Representative):
 - Ion source temperature: 230 °C
 - Electron ionization (EI) at 70 eV.
 - Mass scan range: m/z 40-500.
- Data Analysis: Identify the peak corresponding to **N,N-Diethyldodecanamide** based on its retention time and mass spectrum.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of N,N-disubstituted amides, which is applicable to **N,N-Diethyldodecanamide**.



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Caption: General workflow for the synthesis and purification of **N,N-Diethyldodecanamide**.

Safety Information

According to available safety data sheets, **N,N-Diethyldodecanamide** may cause skin and eye irritation.[2][5] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

Table 4: GHS Hazard Information

Hazard Class	Hazard Statement
Skin corrosion/irritation	H315: Causes skin irritation[2][5]
Serious eye damage/eye irritation	H319: Causes serious eye irritation[2][5]
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation[2]

Conclusion

This technical guide provides essential information on the chemical properties, structure, and handling of **N,N-Diethyldodecanamide**. The summarized data and representative experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific, optimized protocols for this compound are not widely published, the general methodologies presented here provide a solid foundation for its synthesis, purification, and analysis. Further research into its biological activities and applications is warranted.

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